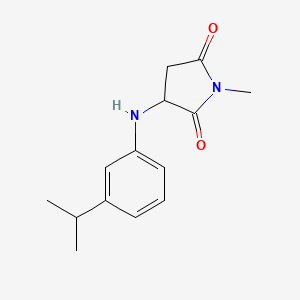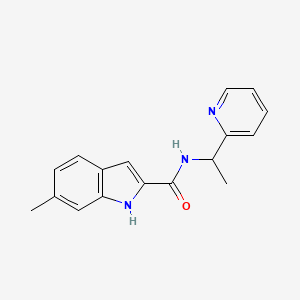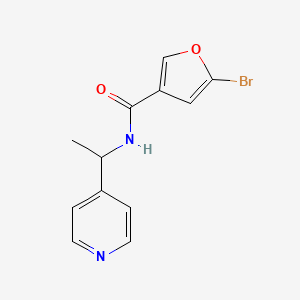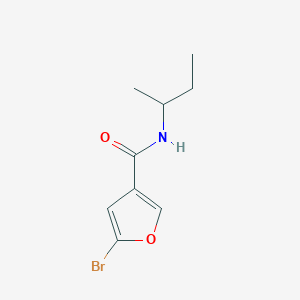
5-bromo-N-butan-2-ylfuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is primarily used in the synthesis of other chemical compounds and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 5-bromo-N-butan-2-ylfuran-3-carboxamide is not fully understood. However, it is believed to work by inhibiting the growth and replication of microorganisms. The compound has been shown to interfere with the synthesis of nucleic acids, which are essential for the survival of microorganisms.
Biochemical and Physiological Effects:
5-bromo-N-butan-2-ylfuran-3-carboxamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Additionally, the compound has been found to have anti-inflammatory properties, which may help to reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
The advantages of using 5-bromo-N-butan-2-ylfuran-3-carboxamide in lab experiments include its high yield, ease of purification, and potential applications in various fields. However, the limitations of using this compound include its potential toxicity and the need for specialized equipment and expertise to handle it safely.
Future Directions
There are several future directions for research on 5-bromo-N-butan-2-ylfuran-3-carboxamide. One potential area of research is the development of new drugs based on the compound's antibacterial, antifungal, and antiviral properties. Additionally, the compound could be further studied to better understand its mechanism of action and potential applications in other fields, such as agriculture and environmental science.
In conclusion, 5-bromo-N-butan-2-ylfuran-3-carboxamide is a chemical compound that has potential applications in various fields. The compound has been extensively studied for its antibacterial, antifungal, and antiviral properties, as well as its potential use in the synthesis of other chemical compounds. While there are limitations to using this compound in lab experiments, there are several future directions for research that could lead to new discoveries and applications.
Synthesis Methods
The synthesis of 5-bromo-N-butan-2-ylfuran-3-carboxamide involves the reaction of butan-2-amine with furan-3-carboxylic acid and bromine. The reaction takes place in the presence of a suitable solvent and a catalyst. The yield of the reaction is typically high, and the compound can be easily purified using standard laboratory techniques.
Scientific Research Applications
5-bromo-N-butan-2-ylfuran-3-carboxamide has been extensively used in scientific research due to its potential applications in various fields. The compound has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Additionally, the compound has been used in the synthesis of other chemical compounds, including pharmaceuticals and agrochemicals.
properties
IUPAC Name |
5-bromo-N-butan-2-ylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-6(2)11-9(12)7-4-8(10)13-5-7/h4-6H,3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTRBRCFVQAEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=COC(=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494280.png)
![1-[2-(4-Fluorophenyl)-2-hydroxyethyl]-3-methylbenzimidazol-2-one](/img/structure/B7494283.png)
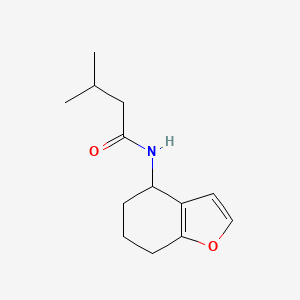
![2-methyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B7494296.png)


![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)
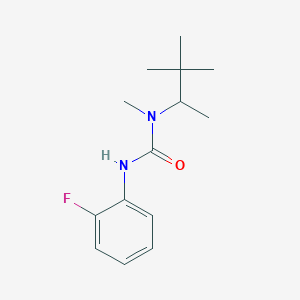
![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)


